3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-25-19(13-18(24-25)14-3-5-15(21)6-4-14)20(27)23-16-7-9-17(10-8-16)26-12-2-11-22-26/h2-6,11-13,16-17H,7-10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSLUSUDZDMQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC(CC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
Based on the interaction of similar compounds with pparγ, it can be inferred that this compound might bind to the pparγ receptor, leading to changes in gene expression. This can result in various downstream effects, including alterations in cellular differentiation, development, and metabolism.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrazoles can interact with various enzymes and proteins. The nature of these interactions is likely influenced by the compound’s unique structure, including its fluorophenyl group and pyrazole ring.
Cellular Effects
Similar compounds have been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Fluorinated pyrazoles are known to influence metabolic pathways, potentially interacting with various enzymes or cofactors.
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its complex structure, has been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and cyclohexyl groups enhances its pharmacological profile.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro. In a study, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to dexamethasone, a standard anti-inflammatory drug .
Analgesic Activity
In vivo studies using carrageenan-induced rat paw edema models have indicated that pyrazole derivatives can significantly reduce pain. For example, certain derivatives showed analgesic effects comparable to ibuprofen, with reductions in edema observed at various time points post-administration .
Anticancer Activity
The anticancer potential of pyrazole-based compounds has been explored extensively. It was found that some derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating caspase pathways. Specifically, compounds with structural similarities to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Research Findings and Case Studies
A summary of relevant research findings on the biological activity of pyrazole derivatives is presented in Table 1 below:
| Study | Compound | Activity | IC50/Effectiveness |
|---|---|---|---|
| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-substituted phenyl)-pyrazole | Anti-inflammatory | 61–85% TNF-α inhibition at 10 µM |
| Nagarapu et al. (2014) | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-pyrazole | Analgesic | 75% reduction in edema |
| Burguete et al. (2019) | 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole | Antimicrobial | Effective against MTB strain H37Rv |
| Bandgar et al. (2019) | Monoamine oxidase B inhibitors | Antidepressant and neuroprotective | High activity against MAO-A and MAO-B |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or release of pro-inflammatory cytokines such as TNF-α and IL-6.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in cancer cell lines.
- Interaction with Enzymatic Targets : Some pyrazole derivatives have been shown to inhibit monoamine oxidase enzymes, which are involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Pyrazole-Carboxamide Derivatives
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide ()
- Structural Differences : The chloro substituent at position 4 of the pyrazole ring replaces the 3-(4-fluorophenyl) group in the target compound.
- Synthesis : Prepared via similar carboxamide coupling strategies, highlighting modular synthetic routes for pyrazole derivatives .
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide ()
Fluorophenyl-Substituted Analogues
5,3-AB-CHMFUPPYCA ()
- Structure : Contains a cyclohexylmethyl group and fluorophenyl-pyrazole-carboxamide core.
BG15078 ()
- Structure: Features a tetrahydroisoquinoline substituent instead of a pyrazole-cyclohexyl group.
- Pharmacological Relevance: Tetrahydroisoquinoline moieties are associated with enhanced blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., CNS targets) .
Pharmacologically Active Analogues
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Activity: Acts as a cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM).
- Structural Contrast : The dichlorophenyl and pyridylmethyl groups enhance electron-withdrawing effects and hydrogen-bonding capacity, respectively, compared to the fluorophenyl-cyclohexyl-pyrazole motif. This may explain its superior CB1 affinity .
Discussion of Research Findings
- Electronic Effects : Fluorine at the 4-position of the phenyl ring enhances electronegativity and metabolic stability compared to chloro or methyl substituents .
- Conformational Flexibility : The pyrazole-cyclohexyl group in the target compound may offer a balance between rigidity (for target binding) and flexibility (for bioavailability), contrasting with bulkier analogues like 5,3-AB-CHMFUPPYCA .
Q & A
Q. What novel synthons enable efficient diversification of the cyclohexylamine moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
